molecular formula C21H15ClN4O3 B11562963 N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-4-methyl-3-nitrobenzamide

N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-4-methyl-3-nitrobenzamide

Cat. No.: B11562963
M. Wt: 406.8 g/mol
InChI Key: HYFMJGBCYSMKSA-UHFFFAOYSA-N
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Description

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-4-METHYL-3-NITROBENZAMIDE is a complex organic compound that features a benzimidazole moiety, a chlorophenyl group, and a nitrobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-4-METHYL-3-NITROBENZAMIDE typically involves multiple steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Nitration: The nitro group is introduced via nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the amide bond, typically using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Tin(II) chloride, hydrogenation catalysts.

    Substitution: Sodium hydride, potassium carbonate, in solvents like dimethyl sulfoxide (DMSO) or DMF.

Major Products

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-4-METHYL-3-NITROBENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-4-METHYL-3-NITROBENZAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can interact with cellular receptors, modulating signaling pathways and affecting cellular responses.

    Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-1,3-BENZODIAZOL-2-YL)BENZAMIDE: Similar structure but lacks the nitro and chlorophenyl groups.

    N-(2-CHLOROPHENYL)-4-METHYL-3-NITROBENZAMIDE: Similar but lacks the benzimidazole moiety.

    N-(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYLAMIDE: Similar but with different substitution patterns.

Uniqueness

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-4-METHYL-3-NITROBENZAMIDE is unique due to its combination of a benzimidazole ring, a chlorophenyl group, and a nitrobenzamide structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H15ClN4O3

Molecular Weight

406.8 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C21H15ClN4O3/c1-12-6-7-14(11-19(12)26(28)29)21(27)25-18-10-13(8-9-15(18)22)20-23-16-4-2-3-5-17(16)24-20/h2-11H,1H3,(H,23,24)(H,25,27)

InChI Key

HYFMJGBCYSMKSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)Cl)[N+](=O)[O-]

Origin of Product

United States

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